An In-Depth Technical Guide to 4,5-Difluoro-1H-indole-2-carboxylic Acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4,5-Difluoro-1H-indole-2-carboxylic Acid: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 4,5-Difluoro-1H-indole-2-carboxylic acid (CAS No. 884494-61-5), a fluorinated heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. This document details the compound's physicochemical properties, provides a robust, field-proven protocol for its synthesis via the Fischer indole reaction, explores its chemical reactivity, and discusses its applications in modern drug discovery. The guide is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel bioactive molecules.
Introduction: The Strategic Value of Fluorinated Indoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic introduction of fluorine atoms onto this scaffold can profoundly and beneficially alter a molecule's pharmacological profile. Fluorine's high electronegativity and small size can modulate factors such as metabolic stability (by blocking sites of oxidative metabolism), binding affinity (through favorable electrostatic interactions), and membrane permeability.
4,5-Difluoro-1H-indole-2-carboxylic acid is a versatile synthetic intermediate that leverages these advantages. The vicinal difluoro substitution on the benzene portion of the indole ring introduces unique electronic properties, influencing the reactivity of the entire molecule. This guide serves as a practical resource for scientists looking to incorporate this valuable building block into their research and development programs.
Physicochemical and Spectroscopic Profile
Precise characterization is fundamental to the successful application of any chemical intermediate. The key properties of 4,5-Difluoro-1H-indole-2-carboxylic acid are summarized below.
Core Properties
A compilation of essential identification and physical data is presented in Table 1. While some experimental values are not publicly documented, reliable predicted data provides a strong foundation for experimental design.
| Property | Value | Source |
| CAS Number | 884494-61-5 | Chemical Supplier Catalogs[1] |
| Molecular Formula | C₉H₅F₂NO₂ | Chemical Supplier Catalogs[1] |
| Molecular Weight | 197.14 g/mol | PubChem[2] |
| Appearance | Predicted: White to off-white solid | N/A |
| Boiling Point | 427.4 ± 40.0 °C (Predicted) | MySkinRecipes Chemical DB[3] |
| Density | 1.605 ± 0.06 g/cm³ (Predicted) | MySkinRecipes Chemical DB[3] |
| pKa | ~3.5 - 4.0 (Predicted) | N/A |
Note on pKa: The pKa of the parent indole-2-carboxylic acid is approximately 3.8. The electron-withdrawing nature of the two fluorine atoms is expected to slightly increase the acidity of the carboxylic acid, lowering the pKa.
Solubility Profile
The compound is expected to be poorly soluble in water and non-polar organic solvents like hexanes. It should exhibit moderate to good solubility in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), as well as in alcohols like methanol and ethanol.
Spectroscopic Data (Predicted & Interpreted)
While experimentally derived spectra for this specific compound are not widely published, a detailed analysis of its structural analogues allows for an accurate prediction of its key spectroscopic features.
2.3.1 ¹H NMR Spectroscopy
Solvent: DMSO-d₆
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-COOH (Carboxylic Acid Proton): A very broad singlet is expected far downfield, typically between 12.0-13.0 ppm . Its breadth is due to hydrogen bonding and exchange.
-
-NH (Indole Proton): A broad singlet is anticipated between 11.5-12.0 ppm .
-
Aromatic Protons (H6, H7): The protons on the benzene ring will appear as a complex multiplet between 7.0-7.6 ppm . The strong electron-withdrawing fluorine atoms will deshield these protons. The H-F coupling will result in a complex splitting pattern.
-
H3 (Indole Proton): A singlet or a finely split doublet (due to long-range coupling) is expected around 7.1-7.3 ppm .
2.3.2 ¹³C NMR Spectroscopy
Solvent: DMSO-d₆
-
-C=O (Carbonyl Carbon): The carboxylic acid carbonyl will appear around 162-165 ppm .
-
C4 & C5 (Carbons bonded to Fluorine): These carbons will show large C-F coupling constants (¹JCF ≈ 240-260 Hz) and are expected in the 145-155 ppm region. Their exact chemical shift is highly dependent on the electronic environment.
-
Other Aromatic & Heterocyclic Carbons: The remaining carbons of the indole ring will appear in the range of 100-140 ppm . The signals will be split due to C-F coupling (²JCF, ³JCF), further complicating the spectrum.
2.3.3 Infrared (IR) Spectroscopy
Sample: KBr Pellet The IR spectrum provides clear evidence of the key functional groups.[4]
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[4]
-
N-H Stretch (Indole): A sharp to moderately broad peak is expected around 3300-3400 cm⁻¹ .
-
C=O Stretch (Carbonyl): A strong, sharp absorption band will be present in the range of 1680-1710 cm⁻¹ , typical for an aromatic carboxylic acid.[5]
-
C-F Stretch: Strong stretching vibrations for the C-F bonds are expected in the fingerprint region, typically between 1100-1250 cm⁻¹ .
Synthesis and Purification
The most reliable and industrially scalable route to 4,5-Difluoro-1H-indole-2-carboxylic acid is a two-step process commencing with a Fischer indole synthesis, followed by ester hydrolysis.[6]
Overall Synthetic Scheme
Caption: Two-step synthesis of the target compound.
Step 1: Fischer Indole Synthesis of Ethyl 4,5-difluoro-1H-indole-2-carboxylate
Causality: The Fischer indole synthesis is a classic, robust acid-catalyzed reaction that forms the indole ring from a phenylhydrazine and an enolizable ketone or aldehyde (in this case, ethyl pyruvate).[7] Polyphosphoric acid (PPA) is an excellent catalyst for this transformation as it serves as both the acid source and a dehydrating agent, driving the reaction to completion.[3]
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (2,3-difluorophenyl)hydrazine (1.0 eq).
-
Solvent & Reagent Addition: Add ethanol (5-10 volumes) followed by ethyl pyruvate (1.1 eq). Stir the mixture at room temperature for 30 minutes to pre-form the hydrazone intermediate.
-
Catalyst Addition: Cautiously add polyphosphoric acid (PPA) (3-5 eq by weight) to the mixture. The reaction is exothermic.
-
Cyclization: Heat the reaction mixture to 80-90 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Cool the mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring. The crude ester will precipitate.
-
Isolation: Filter the solid precipitate, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Purification: Dry the crude solid under vacuum. If necessary, the ethyl ester can be further purified by recrystallization from an ethanol/water mixture.
Step 2: Hydrolysis to 4,5-Difluoro-1H-indole-2-carboxylic Acid
Causality: Saponification is the standard method for converting an ester to a carboxylic acid. Using a base like sodium hydroxide in an aqueous alcohol mixture ensures miscibility and promotes the nucleophilic attack of the hydroxide ion on the ester's carbonyl carbon. Subsequent acidification protonates the carboxylate salt to yield the final product.[8]
Detailed Protocol:
-
Reaction Setup: Suspend the crude or purified ethyl 4,5-difluoro-1H-indole-2-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Base Addition: Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) to the suspension.
-
Hydrolysis: Heat the mixture to reflux (approx. 80-90 °C) and stir for 1-3 hours, or until TLC/HPLC analysis shows complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add concentrated hydrochloric acid (HCl) with stirring until the pH is approximately 1-2. The carboxylic acid will precipitate out of the solution.
-
Isolation & Purification: Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation. Filter the solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum at 40-50 °C. This procedure typically yields a product of high purity.
Chemical Reactivity and Derivatization
The reactivity of 4,5-Difluoro-1H-indole-2-carboxylic acid is governed by its three key structural features: the carboxylic acid group, the indole N-H proton, and the electron-deficient aromatic system.
Caption: Key reactive sites on the molecule. (Note: The image is a placeholder for a 2D structure diagram)
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(A) Carboxylic Acid Group: This is the most versatile functional handle. It readily undergoes standard transformations such as amidation (using coupling reagents like EDC/HOBt or by conversion to an acid chloride) and esterification (e.g., Fischer esterification). These reactions are fundamental for creating libraries of derivatives for structure-activity relationship (SAR) studies.
-
(B) Indole N-H: The indole nitrogen is weakly acidic and can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated or acylated . This position is often modified to block hydrogen bond donation or to introduce groups that can probe specific pockets in a biological target.
-
(C) C3 Position: In a typical indole, the C3 position is the most nucleophilic and susceptible to electrophilic attack. However, the two electron-withdrawing fluorine atoms at C4 and C5 significantly decrease the electron density of the entire ring system. This deactivates the ring towards electrophilic substitution, meaning more forcing conditions may be required for reactions like Vilsmeier-Haack formylation or Mannich reactions compared to non-fluorinated analogues.
Applications in Drug Discovery
4,5-Difluoro-1H-indole-2-carboxylic acid is primarily utilized as a sophisticated building block for the synthesis of complex therapeutic agents. Its derivatives have shown promise in various disease areas.
-
Enzyme Inhibitors: The indole-2-carboxylic acid moiety is a known pharmacophore that can chelate metal ions in the active sites of enzymes. This has been exploited in the development of inhibitors for targets like HIV integrase and, more recently, transglutaminases. A patent application describes the use of 4,5-difluoro-1H-indole-2-carboxylic acid in the synthesis of potent transglutaminase 2 inhibitors for diseases involving tissue fibrosis.[9]
-
Central Nervous System (CNS) Agents: The indole core is prevalent in CNS-active compounds. The difluoro substitution pattern can enhance blood-brain barrier penetration and metabolic stability, making derivatives of this acid attractive candidates for development as antidepressants, anxiolytics, or antipsychotics.[3]
-
Anticancer Agents: Many kinase inhibitors and other anticancer agents are based on a substituted indole framework. The unique electronic and steric properties imparted by the 4,5-difluoro substitution make this a valuable scaffold for generating novel compounds to target cancer-related signaling pathways.[3][10]
Safety, Handling, and Storage
While a specific safety data sheet (SDS) for this compound is not universally available, data from analogous compounds (e.g., indole-2-carboxylic acid, other fluoroindoles) suggest the following precautions:
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
-
Hazards: May cause skin and serious eye irritation. Harmful if swallowed or in contact with skin.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is often 2-8°C to ensure long-term stability.[3]
Conclusion
4,5-Difluoro-1H-indole-2-carboxylic acid is a high-value chemical intermediate with significant potential in the field of medicinal chemistry. Its difluorinated indole core offers a unique combination of physicochemical properties that can be exploited to design next-generation therapeutics with improved efficacy and pharmacokinetic profiles. The synthetic route via Fischer indolization is robust and scalable, ensuring its accessibility for research and development. This guide provides the foundational knowledge required for scientists to effectively synthesize, characterize, and utilize this powerful building block in their discovery programs.
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4,5-Difluoro-1H-indole-2-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]
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Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry. [Link]
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Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indoles, and pyridazino[4,5-b]indoles. Archiv der Pharmazie. [Link]
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21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]
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